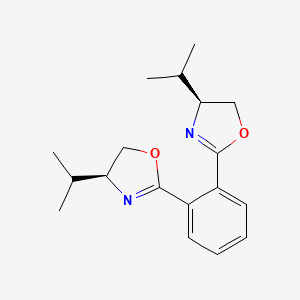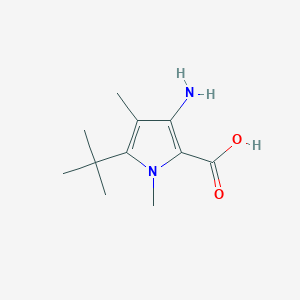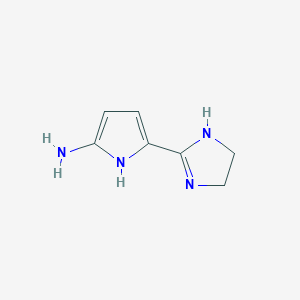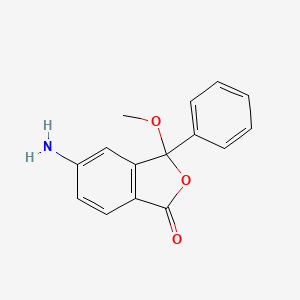![molecular formula C17H16BrNO4 B12877249 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate CAS No. 103620-32-2](/img/structure/B12877249.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a chemical compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a bromine atom and two acetate groups attached to the benzoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate typically involves the following steps:
Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Acetylation: The final step involves the acetylation of the benzoquinoline core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoquinoline derivatives.
Substitution: Substituted benzoquinoline derivatives.
Applications De Recherche Scientifique
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: Lacks the diacetate groups.
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks both the bromine atom and diacetate groups.
7-Bromoquinoline: Contains the bromine atom but lacks the tetrahydrobenzo and diacetate groups.
Uniqueness
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is unique due to the presence of both the bromine atom and diacetate groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
103620-32-2 |
|---|---|
Formule moléculaire |
C17H16BrNO4 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
Clé InChI |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)


![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)





![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
